molecular formula C12H15NO B1592999 1-(2-Methylphenyl)piperidin-4-one CAS No. 218610-72-1

1-(2-Methylphenyl)piperidin-4-one

Cat. No. B1592999
M. Wt: 189.25 g/mol
InChI Key: UNCRRVZLEDFGBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A novel method has been proposed for the synthesis of aromatic 3,6-diazacarbazole from 2,8-dibenzoyl-1,2,3,4,6,7,8,9-octahydro-5H-pyrrolo . Additionally, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The molecular formula of 1-(2-Methylphenyl)piperidin-4-one is C13H15NO2, and its molecular weight is 217.26 . The InChI code is 1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A novel method is proposed for the synthesis of the aromatic 3,6-diazacarbazole from 2,8-dibenzoyl-1,2,3,4,6,7,8,9-octahydro-5H-pyrrolo .


Physical And Chemical Properties Analysis

1-(2-Methylphenyl)piperidin-4-one is a solid substance . Its molecular formula is C12H15NO, and its molecular weight is 189.26 .

Scientific Research Applications

Chemical Synthesis and Pharmacological Activity

  • Piperazine Derivatives in Therapeutic Use : Piperazine, a structural relative to piperidines, is integral in designing drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and anticancer agents. The versatility of piperazine as a pharmacophore underscores the potential of 1-(2-Methylphenyl)piperidin-4-one in drug development, suggesting its possible utility in creating novel therapeutic agents by modifying substitution patterns on the nucleus for varied medicinal potential (Rathi et al., 2016).

  • Stereochemistry in Pharmacology : The study of stereochemistry in compounds similar to 1-(2-Methylphenyl)piperidin-4-one, such as phenylpiracetam, has shown that the configuration of stereocenters significantly impacts their pharmacological properties. This indicates that the stereochemical exploration of 1-(2-Methylphenyl)piperidin-4-one could yield insights into its optimal pharmacological profile, enhancing its efficacy and safety as a potential therapeutic agent (Veinberg et al., 2015).

Biological Activities and Applications

  • Piper Species in Traditional and Modern Medicine : Piper species, known for their rich composition of secondary metabolites, including piperidine derivatives, have been widely used in traditional medicine for their therapeutic properties. The biological activities of Piper species, such as antimicrobial, anti-inflammatory, and cytotoxic effects, highlight the potential of 1-(2-Methylphenyl)piperidin-4-one in contributing to the discovery of new drugs for treating various diseases (Silva et al., 2017).

  • Leishmaniasis Treatment Potential : The Piper genus has been explored for compounds with leishmanicidal activity, underscoring the potential of piperidine derivatives in developing treatments for leishmaniasis. This suggests that 1-(2-Methylphenyl)piperidin-4-one could be investigated for its efficacy against parasitic infections, contributing to novel therapeutic strategies (Peixoto et al., 2021).

properties

IUPAC Name

1-(2-methylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCRRVZLEDFGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626951
Record name 1-(2-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)piperidin-4-one

CAS RN

218610-72-1
Record name 1-(2-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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